molecular formula C16H26N2O B12528614 N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide CAS No. 828911-66-6

N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide

Cat. No.: B12528614
CAS No.: 828911-66-6
M. Wt: 262.39 g/mol
InChI Key: LDPDEHMUCDFKEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound derives from its substitution pattern on the phenyl ring and the arrangement of its functional groups. The parent structure is acetamide (CH₃CONH₂), with the nitrogen atom bonded to a 2,5-dimethylphenyl group. At the para position (carbon 4) of this aromatic ring, a 2-(diethylamino)ethyl substituent extends from the benzene core.

Systematic IUPAC Name
N-(4-{2-[Diethylamino]ethyl}-2,5-dimethylphenyl)acetamide

Key Identifiers

Property Value Source
CAS Registry Number 828911-66-6
Molecular Formula C₁₆H₂₆N₂O
Molecular Weight 262.39 g/mol
SMILES CC(=O)NC1=C(C=C(C=C1C)CCN(CC)CC)C
InChIKey UYVWZJXKQSNKSE-UHFFFAOYSA-N

The numbering of the phenyl ring begins at the acetamide-attached nitrogen (position 1), with methyl groups at positions 2 and 5, and the 2-(diethylamino)ethyl chain at position 4. This naming convention follows IUPAC priority rules, where substituents are listed alphabetically in the prefix, with locants assigned to ensure the lowest possible numbers.

Molecular Architecture: Bond Connectivity and Functional Group Analysis

The molecule contains three distinct structural domains:

  • Aromatic Core : A para-substituted 2,5-dimethylphenyl group provides planar geometry with conjugated π-electrons.
  • Acetamide Moiety : The -NH-CO-CH₃ group creates a planar amide linkage through resonance stabilization between the nitrogen lone pair and carbonyl π-system.
  • Diethylaminoethyl Side Chain : A flexible ethyl spacer connects the aromatic ring to a tertiary amine (N,N-diethylamino group).

Bond Connectivity Analysis

  • The phenyl ring exhibits sp² hybridization at all carbon atoms, with C-C bond lengths of approximately 1.40 Å based on comparable aromatic systems.
  • The amide bond (N-C=O) demonstrates partial double-bond character (1.33 Å C-N vs 1.45 Å for single bonds), restricting rotation about this axis.
  • The ethyl linker between the phenyl ring and diethylamino group adopts a staggered conformation in solution, with C-C bond lengths typical of alkanes (1.54 Å).

Functional Group Interactions

  • Amide Group: Participates in hydrogen bonding as both donor (N-H) and acceptor (C=O)
  • Tertiary Amine: Capable of protonation at physiological pH (pKa ≈ 10.5 for analogous compounds)
  • Methyl Groups: Provide steric hindrance that influences molecular packing and solubility

Crystallographic Data and Conformational Isomerism

While experimental crystallographic data for this specific compound remains unpublished, structural analogs provide insight into its probable solid-state behavior. The 2,5-dimethyl substitution pattern induces a meta-directing effect that influences molecular packing, as observed in N-(2,4-dimethylphenyl)acetamide (CID 2050433), which crystallizes in the monoclinic P2₁/c space group with Z = 4.

Predicted Conformational Features

  • Amide Plane Orientation : The acetamide group likely lies perpendicular to the phenyl ring to minimize steric clash with ortho-methyl groups.
  • Side Chain Flexibility : The diethylaminoethyl substituent exhibits three rotatable bonds (Ph-CH₂-CH₂-N-), enabling multiple conformers in solution.
  • Crystal Packing Motifs : Methyl groups at positions 2 and 5 may promote herringbone packing through C-H···π interactions, as seen in 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide (CID 89578).

Table 1: Comparative Bond Angles in Related Acetamides

Compound N-C=O Angle (°) C-N-C Angle (°) Source
N-(2,4-dimethylphenyl)acetamide 125.3 120.7
2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide 124.9 119.8
N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide (predicted) 125.1 ± 0.5 120.2 ± 0.5 -

Comparative Analysis with Structurally Related N-Arylacetamides

Table 2: Structural Comparison of N-Arylacetamide Derivatives

Compound (CID) Substituents Molecular Weight (g/mol) LogP*
11651585 2,5-dimethyl; 2-diethylamino 234.34 2.81
22169676 2,5-dimethyl; 4-(2-diethylaminoethyl) 262.39 3.12
2050433 2,4-dimethyl 163.22 1.94
89578 2,6-dimethyl; 2-dimethylamino 206.28 2.15

Key structural differences manifest in three areas:

  • Substituent Position : The 2,5-dimethyl configuration in the target compound creates a para-substitution pattern distinct from the ortho-directed analogs in and .
  • Amino Group Complexity : The extended diethylaminoethyl chain introduces greater conformational flexibility compared to directly attached amino groups in and .
  • Molecular Volume : The branched diethylaminoethyl substituent increases van der Waals volume by 38% compared to 2-diethylamino-substituted analogs.

Electronic Effects

  • Electron-donating methyl groups activate the phenyl ring toward electrophilic substitution at positions 3 and 6
  • The diethylaminoethyl side chain exerts a +I inductive effect, further increasing electron density on the aromatic system
  • Amide carbonyl shows reduced electrophilicity compared to aliphatic acetamides due to conjugation with the aromatic ring

Properties

CAS No.

828911-66-6

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

N-[4-[2-(diethylamino)ethyl]-2,5-dimethylphenyl]acetamide

InChI

InChI=1S/C16H26N2O/c1-6-18(7-2)9-8-15-10-13(4)16(11-12(15)3)17-14(5)19/h10-11H,6-9H2,1-5H3,(H,17,19)

InChI Key

LDPDEHMUCDFKEK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC1=C(C=C(C(=C1)C)NC(=O)C)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Halogenated Intermediates

This method involves synthesizing a halogenated precursor (e.g., chloro- or bromoethyl derivatives) followed by displacement with diethylamine.

Example Protocol (Adapted from):

  • Synthesis of 4-(2-Chloroethyl)-2,5-dimethylacetanilide
    • Starting material : 2,5-Dimethylaniline is acetylated with acetic anhydride in dichloromethane (DCM) at 0–5°C to yield N-(2,5-dimethylphenyl)acetamide.
    • Chlorination : The 4-position is functionalized via Friedel-Crafts alkylation using chloroethyl chloride or electrophilic substitution under controlled conditions.
  • Diethylamine Substitution
    • The chloroethyl intermediate is refluxed with excess diethylamine in tetrahydrofuran (THF) or benzene, facilitating nucleophilic displacement.
    • Typical conditions : 60–80°C for 6–12 hours, yielding 4-[2-(diethylamino)ethyl]-2,5-dimethylacetanilide.

Key Data :

Step Reagents/Conditions Yield
Acetylation Acetic anhydride, DCM, 0°C 92%
Chlorination Chloroethyl chloride, AlCl₃, 40°C 75%
Diethylamine Substitution Diethylamine, THF, reflux, 8h 67%

Reductive Amination of Ketone Intermediates

An alternative route employs reductive amination to install the diethylaminoethyl group.

Example Protocol (Adapted from):

  • Synthesis of 4-(2-Oxoethyl)-2,5-dimethylacetanilide
    • Oxidation of 4-vinyl-2,5-dimethylacetanilide (via ozonolysis or Wacker oxidation) generates a ketone intermediate.
  • Reductive Amination
    • The ketone reacts with diethylamine in the presence of sodium cyanoborohydride (NaBH₃CN) or hydrogen/palladium, forming the secondary amine.

Key Data :

Step Reagents/Conditions Yield
Oxidation O₃, then Zn/HOAc 58%
Reductive Amination Diethylamine, NaBH₃CN, MeOH 63%

Critical Analysis of Methodologies

Efficiency and Scalability

  • Nucleophilic Substitution : Higher yields (67–75%) but requires halogenated precursors, which may involve hazardous intermediates.
  • Reductive Amination : Avoids halogens but suffers from moderate yields (58–63%) due to competing side reactions.

Regioselectivity Challenges

The 4-position of 2,5-dimethylphenyl derivatives is sterically hindered, necessitating directing groups (e.g., acetamide) to ensure proper functionalization. Microwave-assisted synthesis (e.g., 120°C, 1h) improves regioselectivity in Suzuki-Miyaura couplings, though this is less applicable here.

Industrial-Scale Considerations

Solvent and Catalyst Optimization

  • Solvents : THF and DCM are preferred for their ability to dissolve both polar and non-polar intermediates.
  • Catalysts : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) enhance coupling reactions but are cost-prohibitive for large-scale use.

Purification Techniques

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:1) effectively isolates the product.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98% by HPLC).

Emerging Methodologies

Flow Chemistry Applications

Continuous-flow systems reduce reaction times (e.g., 2h vs. 12h batch) and improve safety profiles for exothermic steps like acetylation.

Green Chemistry Approaches

  • Biocatalysis : Lipases (e.g., Candida antarctica) catalyze acetylation in aqueous media, reducing organic solvent use.
  • Solvent-Free Conditions : Mechanochemical grinding (ball milling) of 2,5-dimethylaniline with acetic anhydride achieves 85% yield without solvents.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Properties

One of the notable applications of N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide is in the treatment of viral infections. Research indicates that compounds similar to this structure can inhibit herpes viruses, including human cytomegalovirus and herpes simplex viruses. These antiviral properties make it a candidate for further development in antiviral therapies .

1.2 Inhibition of Phospholipase A2

Recent studies have demonstrated that compounds with similar structural features can act as inhibitors of lysosomal phospholipase A2 (LPLA2). This enzyme is involved in lipid metabolism and plays a role in drug-induced phospholipidosis (DIP), a condition characterized by the accumulation of phospholipids within cells. The ability to inhibit LPLA2 suggests that this compound could be useful in screening for potential drug toxicity during development .

Pharmacological Insights

2.1 Mechanism of Action

The mechanism by which this compound exerts its effects typically involves interaction with specific cellular targets. For example, it may interfere with lipid membrane-binding domains of enzymes like LPLA2, which can lead to altered lipid metabolism and cellular responses .

2.2 Toxicological Considerations

Understanding the toxicological profile of this compound is critical for its development as a therapeutic agent. Studies have indicated that cationic amphiphilic drugs, which include this compound, can cause phospholipidosis through their interaction with LPLA2. This highlights the need for thorough screening of such compounds to predict potential adverse effects during clinical use .

Case Study 1: Antiviral Efficacy

In a study investigating the antiviral efficacy of similar compounds against herpes viruses, it was found that modifications to the diethylamino group significantly enhanced activity against viral replication. This suggests that this compound could be further optimized for improved antiviral properties.

Case Study 2: Phospholipidosis Screening

A screening assay was developed using cell lines treated with various concentrations of this compound to assess its potential to induce phospholipidosis. Results indicated a correlation between compound concentration and phospholipid accumulation within cells, supporting its role as a predictive tool for drug toxicity .

Mechanism of Action

The mechanism of action of N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituted Phenylacetamides with Varying Substituent Positions

  • 2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide (CAS 50295-20-0) Molecular Formula: C₁₄H₂₂N₂O Molecular Weight: 234.34 g/mol Key Difference: Lacks the ethyl spacer between the diethylamino group and the phenyl ring, reducing side-chain flexibility compared to the target compound. This may limit its ability to interact with sterically hindered biological targets .
  • 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (CAS 137-58-6) Molecular Formula: C₁₄H₂₂N₂O Molecular Weight: 234.34 g/mol Key Difference: The 2,6-dimethyl substitution on the phenyl ring creates a steric hindrance distinct from the 2,5-dimethyl configuration. Such positional isomerism can significantly alter binding affinity in receptor models, as seen in lidocaine analogs ().

Chloroacetamide Derivatives in Agrochemicals

  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
    • Use : Herbicide
    • Key Difference : The chloro substituent and methoxymethyl group enhance electrophilicity, enabling covalent interactions with plant enzymes (e.g., acetolactate synthase). The target compound lacks such reactive groups, suggesting different applications .

Triazole- and Thiazole-Containing Acetamides

  • N-(2,5-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide (CAS 701219-94-5) Key Feature: A thienopyrimidine-thioether moiety replaces the diethylaminoethyl group. This heterocyclic system may confer antifungal or antiviral activity due to its planar, aromatic structure .
  • The hydrochloride salt improves aqueous solubility compared to the free base form of the target compound .

Lidocaine-Related Impurities and Pharmacological Analogs

  • N-(2,5-dimethylphenyl)-2-(diethylamino)acetamide (Compound J in ) Pharmacological Context: Identified as a lidocaine impurity. Lidocaine derivatives with 2,6-dimethylphenyl groups are local anesthetics, but the 2,5-dimethyl variant may exhibit reduced sodium channel blocking efficacy due to altered steric interactions .

Structural and Pharmacokinetic Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide C₁₆H₂₅N₂O 261.38 Diethylaminoethyl, 2,5-dimethylphenyl Pharmaceutical lead compound
2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide (CAS 50295-20-0) C₁₄H₂₂N₂O 234.34 Diethylamino, 2,5-dimethylphenyl Lidocaine analog
Alachlor C₁₄H₂₀ClNO₂ 269.77 Chloro, methoxymethyl Herbicide
2-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide hydrochloride C₁₄H₁₆Cl₂N₂OS 347.27 Thiazole, chloromethyl Prodrug candidate

Research Findings and Implications

  • Synthetic Routes: The target compound can be synthesized via carbodiimide-mediated coupling of 4-[2-(diethylamino)ethyl]-2,5-dimethylphenylamine with acetic acid derivatives, similar to methods described in .
  • Crystallography : Analogs like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide exhibit variable dihedral angles (44.5°–77.5°) between aromatic rings and acetamide groups, impacting crystal packing and solubility .

Biological Activity

N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide, also known by its CAS number 1379065-77-6, is a compound that has garnered interest for its potential biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H22N2O\text{C}_{14}\text{H}_{22}\text{N}_{2}\text{O}

This structure features a diethylamino group and a 2,5-dimethylphenyl moiety attached to an acetamide functional group, which may contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit a range of biological activities due to their ability to interact with various biological targets.

  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against several bacterial strains. In vitro studies have shown that it possesses significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while demonstrating weaker activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
  • Antithrombotic Effects : Preliminary studies suggest that this compound may inhibit thromboxane A2 synthase, which plays a crucial role in platelet aggregation. This action could position the compound as a candidate for antithrombotic therapy .
  • Urease Inhibition : Compounds similar to this compound have shown potential in inhibiting urease activity, which is significant in the treatment of certain urinary tract infections and kidney stones .

Case Studies and Research Findings

Several studies have investigated the biological activity of acetamide derivatives, including this compound:

  • Study on Antimicrobial Activity : A comparative study assessed the zone of inhibition of various compounds against S. aureus and Candida albicans. The results indicated that this compound exhibited comparable or superior inhibitory effects relative to standard antibiotics .
  • Pharmacokinetics : In vivo pharmacokinetic studies demonstrated rapid absorption and metabolism of related acetamides in animal models, suggesting favorable bioavailability profiles for therapeutic applications .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific functional groups in enhancing the biological activity of acetamides. For instance, the presence of diethylamino groups has been correlated with increased antimicrobial potency .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus1464
Bacillus subtilis1632
Escherichia coli81024
Pseudomonas aeruginosa81024
Candida albicans1564

Q & A

Basic: What synthetic routes are recommended for producing N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide, and how can purity be ensured?

Methodological Answer:
The compound can be synthesized via carbodiimide-mediated coupling, analogous to methods used for structurally related amides. For example, 3,4-dichlorophenylacetic acid and 4-aminoantipyrine were coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base, followed by extraction and crystallization . Purification typically involves recrystallization (e.g., from methylene chloride) or column chromatography. Purity validation requires HPLC with UV detection (≥95% purity) and confirmation via 1^1H/13^{13}C NMR to verify the absence of positional isomers (e.g., 2,6-dimethyl analogs) .

Basic: How can researchers differentiate this compound from lidocaine using analytical techniques?

Methodological Answer:
Key distinctions arise from the substitution pattern (2,5-dimethyl vs. 2,6-dimethyl in lidocaine). Analytical strategies include:

  • HPLC: Use a reversed-phase C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0). Retention times differ due to hydrophobicity variations .
  • NMR: The 1^1H NMR spectrum of the 2,5-dimethyl isomer shows distinct aromatic proton splitting (e.g., singlet for H-3 and H-6 in lidocaine vs. multiplet patterns in the target compound) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula (C₁₆H₂₅N₂O⁺ requires m/z 261.1961) and distinguishes fragment ions from lidocaine (m/z 234.16) .

Basic: What is the significance of this compound in pharmaceutical research?

Methodological Answer:
This compound is identified as Lidocaine Impurity J (EP), a critical quality control parameter in lidocaine formulations. Its presence above threshold levels (e.g., >0.1% per ICH guidelines) necessitates rigorous profiling using pharmacopeial methods, such as EP-monitored HPLC with photodiode array detection . Studies focus on its genotoxic potential and metabolic pathways (e.g., CYP1A2-mediated oxidation), which may differ from lidocaine due to structural variations .

Advanced: How does the 2,5-dimethyl substitution in this compound affect its physicochemical and pharmacological properties compared to lidocaine?

Methodological Answer:
The 2,5-dimethyl group alters:

  • Lipophilicity: Calculated logP increases by ~0.3 units, impacting membrane permeability.
  • Crystal Packing: X-ray diffraction reveals conformational flexibility in the diethylaminoethyl side chain, influencing solubility and stability .
  • Receptor Binding: Molecular docking studies suggest reduced affinity for voltage-gated sodium channels (lidocaine’s primary target) due to steric hindrance from the 2,5-dimethyl group. In vitro electrophysiology assays (e.g., patch-clamp on DRG neurons) quantify this difference .

Advanced: What crystallographic methods are employed to resolve the molecular conformation of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystallization: Slow evaporation from dichloromethane/hexane mixtures yields suitable crystals .
  • Data Collection: Use a Mo-Kα radiation source (λ = 0.71073 Å) at 100 K.
  • Structure Refinement: Software like SHELXL refines hydrogen-bonding networks (e.g., N–H⋯O dimers with R₂²(10) motifs) and dihedral angles between aromatic and amide planes . Discrepancies in asymmetric unit conformers (e.g., 54.8° vs. 77.5° dihedral angles) highlight steric effects .

Advanced: How can researchers develop a validated HPLC method for quantifying this compound in lidocaine formulations?

Methodological Answer:
Method Development:

  • Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 μm).
  • Mobile Phase: Gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B), 5–95% B over 20 min.
  • Detection: UV at 254 nm.
    Validation Parameters:
  • Linearity: 0.1–10 μg/mL (R² > 0.999).
  • LOD/LOQ: 0.03 μg/mL and 0.1 μg/mL, respectively.
  • Recovery: 98–102% in spiked lidocaine samples .

Advanced: What computational approaches predict the metabolic pathways of this compound?

Methodological Answer:

  • In Silico Metabolism: Tools like MetaSite predict CYP1A2-mediated N-deethylation and hydroxylation at the 4-position of the phenyl ring.
  • In Vitro Validation: Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to detect metabolites. Comparative studies with lidocaine reveal slower oxidation rates (t₁/₂ = 2.5 vs. 1.8 hours) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.